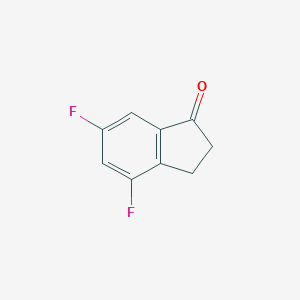

4,6-Difluoro-1-indanone

Vue d'ensemble

Description

4,6-Difluoro-1-indanone is an organic compound with the molecular formula C9H6F2O. It is a derivative of indanone, characterized by the presence of two fluorine atoms at the 4 and 6 positions on the indanone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-indanone typically involves the fluorination of 1-indanone derivatives. One common method includes the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl group in 4,6-difluoro-1-indanone undergoes nucleophilic substitution reactions with various reagents:

Example Reactions:

-

Grignard Reagents : Reaction with organomagnesium compounds (e.g., MeMgBr) yields tertiary alcohols via nucleophilic attack at the ketone group. For instance, methylation produces benzylic tertiary alcohols, which can be further substituted or oxidized .

-

Ketene Silyl Acetals : Substitution with silyl-protected enolates (e.g., ketene silyl acetal) forms ester derivatives under mild conditions .

Conditions:

-

Typically performed in anhydrous THF or Et₂O at 0–25°C.

-

Catalyzed by Lewis acids (e.g., Sc(OTf)₃) to enhance reactivity .

Reduction Reactions

The ketone moiety is susceptible to reduction, yielding secondary alcohols or hydrocarbons:

Agents and Outcomes:

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 4,6-Difluoro-1-indanol | 85–90 | THF, reflux |

| NaBH₄ | 4,6-Difluoro-1-indanol | 70–75 | MeOH, rt |

| H₂/Pd-C | 4,6-Difluoroindane | 60–65 | EtOAc, 50°C |

Mechanistic Insight:

-

LiAlH₄ provides higher yields due to stronger reducing power, while NaBH₄ is selective for ketone reduction without affecting aromatic fluorines .

Oxidation Reactions

Oxidation of this compound is less common due to the stability of the ketone group, but strong oxidants can decarboxylate or form carboxylic acids:

Notable Example:

-

KMnO₄/H₂SO₄ : Oxidative cleavage of the indanone ring produces 3,5-difluorobenzoic acid in ~40% yield .

Cyclization and Annulation Reactions

This compound participates in cycloadditions to construct fused or spirocyclic systems:

Friedel-Crafts Acylation

-

Substrates : Aromatic compounds (e.g., benzene derivatives).

-

Catalyst : NbCl₅ or polyphosphoric acid.

-

Product : Polycyclic ketones (e.g., fused indenones) in 60–78% yield .

Alkyne Annulation

-

Reagents : Internal alkynes (e.g., dimethyl acetylenedicarboxylate).

-

Conditions : Acidic (p-TsOH) or basic (NaH) media.

-

Product : Naphthofuran derivatives via [5+2] cycloaddition .

Mechanism:

-

Acid-catalyzed dehydration forms a carbocation intermediate.

-

Alkyne insertion followed by cyclization yields fused rings .

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophiles to meta/para positions:

Examples:

| Electrophile | Position | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | C3 | 3-Nitro-4,6-difluoro-1-indanone | 55 |

| Br₂/FeBr₃ | C7 | 7-Bromo-4,6-difluoro-1-indanone | 65 |

Key Factor: Fluorine’s strong electron-withdrawing effect deactivates the ring, favoring nitration/bromination at less hindered positions .

Biological Activity-Related Modifications

This compound derivatives show promise in medicinal chemistry:

-

Cholinesterase Inhibition : Analogues with substituted amine groups exhibit IC₅₀ values of 14.8 nM against AChE .

-

Anticancer Activity : Tubulin polymerization inhibitors derived from this scaffold show IC₅₀ values of 0.17–0.6 µM in cancer cell lines .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | MeMgBr, THF, 0°C | 4,6-Difluoro-1-indanol | 85 |

| Reduction | LiAlH₄, THF, reflux | 4,6-Difluoroindane | 60 |

| Oxidation | KMnO₄/H₂SO₄, Δ | 3,5-Difluorobenzoic acid | 40 |

| Friedel-Crafts | NbCl₅, CH₂Cl₂, rt | Fused indenone derivative | 78 |

Applications De Recherche Scientifique

Chemical Structure and Synthesis

4,6-Difluoro-1-indanone possesses a bicyclic structure characterized by a carbonyl group and two fluorine atoms at the 4 and 6 positions. The molecular formula is with a molecular weight of 168.14 g/mol. The synthesis typically involves the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, followed by cyclization and decarboxylation. Purification methods such as recrystallization and column chromatography are commonly employed to obtain high-purity samples.

Biological Applications

Research indicates that this compound may exhibit significant biological properties, making it a candidate for various therapeutic applications:

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex fluorinated compounds. Its unique fluorinated structure enhances reactivity and selectivity in various chemical reactions:

- Fluorinated Drug Development : The presence of fluorine atoms can enhance the pharmacokinetic properties of drug candidates, making them more effective in biological systems. This aspect is particularly relevant in the design of new pharmaceuticals .

- Material Science : Its stability and reactivity make it suitable for developing advanced materials, including polymers and coatings. The incorporation of fluorinated compounds into materials can improve their durability and resistance to environmental factors .

Several studies highlight the applications of indanone derivatives similar to this compound:

- Evaluation of α-Synuclein Binding : Research on indanone derivatives has demonstrated their ability to bind specifically to α-synuclein fibrils associated with neurodegenerative diseases. Such studies pave the way for developing imaging agents for early diagnosis of conditions like Parkinson's disease .

- Synthesis of Anticancer Agents : A study synthesized novel indanone derivatives that exhibited potent activity against cancer cell lines. These compounds were shown to inhibit key enzymes involved in cancer progression, suggesting a pathway for therapeutic development .

Mécanisme D'action

The mechanism of action of 4,6-Difluoro-1-indanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ketone group is a key functional site, enabling nucleophilic addition and other transformations.

Comparaison Avec Des Composés Similaires

4,6-Dichloro-1-indanone: Similar structure but with chlorine atoms instead of fluorine.

4,6-Dibromo-1-indanone: Contains bromine atoms at the 4 and 6 positions.

4,6-Diiodo-1-indanone: Features iodine atoms at the same positions.

Uniqueness: 4,6-Difluoro-1-indanone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

4,6-Difluoro-1-indanone is a fluorinated derivative of indanone, a compound recognized for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceuticals. This article explores the biological activity of this compound by reviewing existing literature and synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F2O. Its structure features two fluorine atoms located at the 4 and 6 positions of the indanone ring, which significantly influences its chemical reactivity and biological interactions.

Anticancer Potential

Indanones are recognized for their anticancer properties. The structural modifications in compounds like this compound may enhance their ability to inhibit cancer cell proliferation. Studies have shown that certain indanone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Neuroprotective Effects

The indanone scaffold is prominent in neuropharmacology. For example, donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment, contains an indanone moiety. While specific data on this compound's neuroprotective effects are scarce, its structural similarity to known neuroprotective agents suggests potential efficacy .

Synthesis and Evaluation

A comprehensive review on the synthesis of 1-indanones highlights various methods for producing these compounds and evaluating their biological activities. The studies emphasize that modifications at specific positions on the indanone ring can lead to enhanced bioactivity against targets such as cholinesterases and amyloid beta aggregation .

In Vitro Studies

In vitro assays have been employed to assess the biological activities of synthesized indanones. For instance, certain derivatives demonstrated IC50 values in the nanomolar range for cholinesterase inhibition, indicating potent activity against neurodegenerative disease pathways .

Comparative Analysis of Indanone Derivatives

The following table summarizes the biological activities of various indanone derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Potential (limited data) | Potential (limited data) | Potential (similarity to donepezil) |

| Donepezil | Moderate | None | Strong |

| Isoxazole-fused Indanones | Strong | Moderate | Weak |

Propriétés

IUPAC Name |

4,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVVKRYLYPANAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449557 | |

| Record name | 4,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162548-73-4 | |

| Record name | 4,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Difluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.